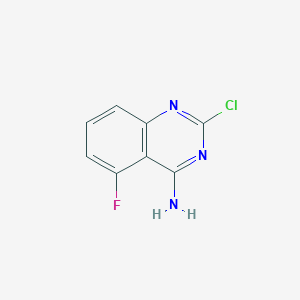

2-Chloro-5-fluoroquinazolin-4-amine

描述

Structure

3D Structure

属性

分子式 |

C8H5ClFN3 |

|---|---|

分子量 |

197.60 g/mol |

IUPAC 名称 |

2-chloro-5-fluoroquinazolin-4-amine |

InChI |

InChI=1S/C8H5ClFN3/c9-8-12-5-3-1-2-4(10)6(5)7(11)13-8/h1-3H,(H2,11,12,13) |

InChI 键 |

RPIARPIILZFYLF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)N |

产品来源 |

United States |

Synthetic Methodologies for 2 Chloro 5 Fluoroquinazolin 4 Amine and Analogues

Established Synthetic Pathways to Quinazoline-4-amines

The construction of the fundamental quinazoline-4-amine core is a critical step, and several well-established methods are employed for this purpose. These pathways often start from readily available substituted benzene (B151609) derivatives.

Cyclization Reactions with Anthranilic Acid Derivatives and Urea (B33335)

A foundational approach to quinazoline (B50416) synthesis involves the cyclization of anthranilic acid derivatives. For instance, 2-amino-4-fluorobenzoic acid can be reacted with urea to form 7-fluoroquinazoline-2,4-diol. scispace.com This intermediate is a key precursor for further functionalization. The reaction of anthranilic acid with formamide (B127407) is another common method to produce quinazolin-4-one. generis-publishing.com The yield of this reaction can be significantly influenced by the reaction temperature, with optimal yields achieved at 130-140°C. generis-publishing.com Similarly, quinazoline-2,4(1H,3H)-diones can be synthesized from anthranilic acid derivatives and potassium cyanate (B1221674) in water, offering an environmentally friendly approach. researchgate.net

The versatility of this method is demonstrated by the synthesis of various substituted quinazolinones. For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones can be prepared from anthranilic acid and acetic anhydride, followed by reaction with an appropriate amine. tandfonline.comtandfonline.com The initial reaction forms a benzoxazinone (B8607429) intermediate which then reacts with the amine to yield the desired quinazolinone. tandfonline.comtandfonline.com

Table 1: Examples of Quinazoline Synthesis from Anthranilic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Amino-4-fluorobenzoic acid | Urea | 7-Fluoroquinazoline-2,4-diol | scispace.com |

| Anthranilic acid | Formamide | Quinazolin-4-one | generis-publishing.com |

| Anthranilic acid derivatives | Potassium cyanate, Water | Quinazoline-2,4(1H,3H)-diones | researchgate.net |

| Anthranilic acid | Acetic anhydride, Amine | 2-Methyl-3-substituted-quinazolin-4(3H)-one | tandfonline.comtandfonline.com |

Approaches Utilizing 2-Aminobenzonitriles

An alternative and efficient route to quinazoline derivatives involves the use of 2-aminobenzonitriles as starting materials. These compounds can undergo cyclization reactions to form the quinazoline ring system. A notable example is the Ru(II) complex-catalyzed tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles and an alcohol-water system. rsc.org This method is praised for its sustainability and ability to produce a variety of quinazolinones in good to excellent yields. rsc.org

Another approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, to produce 2-amino-4-iminoquinazolines. mdpi.com This method demonstrates good substrate scope and provides high yields. mdpi.com Furthermore, 2,4-disubstituted quinazolines can be synthesized from nitriles and 2-aminobenzophenone (B122507) under microwave irradiation with a TMSOTf catalyst. nih.gov This single-step, solvent-free method is characterized by its mild conditions and short reaction times. nih.gov

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. Several one-pot methods for the synthesis of quinazoline derivatives have been developed. For example, quinazolin-4(3H)-ones can be prepared in a one-pot, three-component reaction of isatoic anhydride, an ammonium (B1175870) salt or amine, and an aromatic aldehyde. researchgate.net

Another efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, which then undergo cyclization with sodium hydroxide. researchgate.net This eco-friendly method uses water as the solvent and provides near-quantitative yields. researchgate.net Additionally, a catalyst-free, one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate (B1210297) in a low-melting mixture of maltose, dimethylurea, and ammonium chloride can be used to synthesize quinazolines in high yields. researchgate.net

Chlorination and Nucleophilic Substitution Protocols

To introduce the chloro and amino functionalities at specific positions of the quinazoline ring, chlorination and nucleophilic substitution reactions are commonly employed. These reactions are crucial for the synthesis of the target compound, 2-chloro-5-fluoroquinazolin-4-amine.

The synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine from 2-amino-4-fluorobenzoic acid and urea involves a three-step process: cyclization, chlorination, and nucleophilic substitution. scispace.com The cyclization yields 7-fluoroquinazoline-2,4-diol, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to produce 2,4-dichloro-7-fluoroquinazoline. scispace.com This dichloro intermediate then undergoes a regioselective nucleophilic substitution with diethylamine (B46881) to yield the final product. scispace.com

The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloroquinazolines is a well-documented phenomenon. nih.gov The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. nih.gov This selectivity is attributed to electronic factors, with the carbon at the 4-position having a higher LUMO coefficient, making it more electrophilic. nih.gov This allows for the selective synthesis of 2-chloro-4-aminoquinazolines.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of the quinazoline framework is no exception. Various transition metals, including palladium and copper, have been utilized to facilitate the synthesis of quinazolines and their derivatives.

Copper-catalyzed reactions have been employed for the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles. organic-chemistry.org This process involves a copper-catalyzed nucleophilic addition followed by an intramolecular SNAr reaction. organic-chemistry.org Palladium-catalyzed cyclization is another classical approach to the quinazoline scaffold. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, improve yields, and often lead to cleaner products. This technology has been successfully applied to the synthesis of quinazoline derivatives.

Microwave irradiation can be used for the one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester. tandfonline.comtandfonline.com This method offers a rapid and efficient route to these compounds. tandfonline.comtandfonline.com Furthermore, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines can be effectively carried out under microwave conditions, demonstrating the efficacy of this technique compared to conventional heating. rsc.org The synthesis of 2-amino-4-chloro-pyrimidine derivatives has also been achieved using microwave assistance, highlighting the broad applicability of this technology in heterocyclic chemistry. nih.govnih.gov

Optimization of Reaction Conditions and Yields

For instance, the synthesis of 7-fluoroquinazoline-2,4-diol, an important intermediate, is achieved through the cyclization of 2-amino-4-fluorobenzoic acid with urea. scispace.comresearchgate.net This is followed by a chlorination step, typically using a reagent like phosphorus oxychloride (POCl₃), to yield the corresponding 2,4-dichloro-7-fluoroquinazoline. The final step involves a nucleophilic substitution to introduce the desired amine group at the 4-position. scispace.com Optimization of a three-step synthesis for an analogue resulted in a total yield of 51%. scispace.comresearchgate.net

Key parameters that are frequently optimized include reaction temperature, choice of solvent, catalysts, and reaction time. In the synthesis of various 2-aminoquinazolin-4(3H)-one derivatives, the use of chlorotrimethylsilane (B32843) in tert-butanol (B103910) has been documented, with the reaction mixture heated to 60 °C for several hours. nih.gov The subsequent steps can involve heating at much higher temperatures, such as 110 °C, for extended periods to ensure the completion of the reaction. nih.gov The use of high-throughput experimentation (HTE) and machine learning is also an emerging trend for rapidly optimizing reaction conditions for various organic syntheses, including C-N bond forming reactions common in the synthesis of such heterocyclic compounds. semanticscholar.org

| Cyclization (Alternative) | 2-amino-N-(3,5-dichlorophenyl)cyanamide, chlorotrimethylsilane, tert-butanol, 60°C, 4 h | 24% (for specific analogue) | nih.gov |

This table is generated based on data for analogous compounds and illustrates common optimization parameters and resulting yields.

Synthesis of Key Intermediates Relevant to this compound

The construction of the this compound core relies on the availability of appropriately substituted aniline (B41778) precursors. The most common and direct intermediates are fluorinated anthranilic acid or anthranilonitrile derivatives. ossila.com Specifically, compounds like 2-amino-6-fluorobenzoic acid and 2-amino-6-fluorobenzonitrile (B142694) are pivotal building blocks for quinazoline synthesis due to the ortho-positioning of the amine and nitrile or carboxylic acid groups, which facilitates the necessary cyclization reactions. ossila.com

The synthesis of 2-amino-6-fluorobenzoic acid has been reported through several methods. One efficient route starts from 2-nitro-6-fluorobenzonitrile. guidechem.com This process involves the hydrolysis of the nitrile group to a carboxylic acid, followed by the reduction of the nitro group. A detailed procedure describes the conversion of 2-nitro-6-fluorobenzonitrile to 2-nitro-6-fluorobenzoic acid, which is then subjected to a nitro reduction reaction using iron powder and ammonium chloride in water, achieving a yield of 80.9% for the final 2-amino-6-fluorobenzoic acid. guidechem.com

Another critical intermediate, 2-amino-6-fluorobenzonitrile, serves as a versatile precursor for various heterocyclic compounds, including quinazolines. ossila.comsigmaaldrich.comchemimpex.com Its synthesis is crucial for drug discovery and medicinal chemistry research. ossila.com While specific multi-step syntheses from simpler starting materials are employed for its production, it is often commercially available for direct use in subsequent reactions. sigmaaldrich.comchemscene.com The presence of the fluorine atom in these intermediates can enhance the biological activity and pharmacokinetic properties of the final molecules. chemimpex.com

Table 2: Key Intermediates and Their Synthesis

| Intermediate Name | Starting Material | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-6-fluorobenzoic acid | 2-Nitro-6-fluorobenzoic acid | Iron powder, NH₄Cl, H₂O, 75°C, 2 h | 80.9% | guidechem.com |

| 2-Nitro-6-fluorobenzoic acid | 2-Nitro-6-fluorobenzonitrile | H₂SO₄, NaNO₂, CuSO₄, Na₃PO₄, 35°C | 16.4% | guidechem.com |

| 2-Amino-6-fluorobenzonitrile | Not specified in detail, but used as a precursor | Ideal for synthesizing quinazolines | - | ossila.com |

This table summarizes the synthesis of key precursors for fluorinated quinazolines.

Reactivity Profiles and Transformational Pathways

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline (B50416) Core

The quinazoline ring system presents a nuanced landscape for substitution reactions, with the pyrimidine (B1678525) and benzene (B151609) rings exhibiting distinct reactivities.

Nucleophilic Substitution: The chloro substituent at the C2 position and the potential for activation at the C4 position make the pyrimidine ring of 2-Chloro-5-fluoroquinazolin-4-amine a prime site for nucleophilic substitution. The chlorine atom at C2 can be displaced by various nucleophiles. wikipedia.org The C4 position is also highly activated towards nucleophilic attack, a characteristic attributed to the α-nitrogen effect and further enhanced by the potential coordination of transition metals with the N-3 lone pair during catalytic processes. nih.govresearchgate.net This high reactivity at C4 is a cornerstone of many synthetic strategies for functionalizing the quinazoline core. nih.gov For instance, 4-chloroquinazolines readily react with amines to yield 4-aminoquinazoline derivatives. nih.gov While electron-rich amines often react under milder conditions, electron-poor amines may necessitate longer reaction times or harsher conditions. nih.gov

| Reaction Type | Ring | General Reactivity Order | Key Activating/Directing Groups |

|---|---|---|---|

| Electrophilic Substitution | Benzene | 8 > 6 > 5 > 7 wikipedia.org | Amino, Fluoro |

| Nucleophilic Substitution | Pyrimidine | C4 > C2 wikipedia.orgresearchgate.net | Chloro, α-Nitrogen effect nih.govresearchgate.net |

Oxidation and Reduction Pathways of the Quinazoline Ring System

The quinazoline ring system can undergo both oxidation and reduction, leading to a variety of structurally modified compounds.

Oxidation: The oxidation of quinazolines can be complex, with the potential for hydrolysis and ring-opening, which can lead to lower yields of the desired oxidized products. nih.gov Oxidation of the quinazoline nitrogen atoms can lead to the formation of N-oxides. For example, treatment of quinazolines with reagents like monoperphthalic acid can yield mixtures of N1 and N3-oxides. nih.gov The pyrimidine ring's susceptibility to oxidation can also result in the formation of quinazolinone derivatives. nih.gov For instance, oxidation of quinazoline with hydrogen peroxide in a dilute acid solution can produce 3,4-dihydro-4-oxoquinazoline. nih.gov In alkaline conditions, potassium permanganate (B83412) can also oxidize quinazoline. nih.gov The presence of substituents, such as the benzyl (B1604629) group in some fused quinazoline derivatives, can also be the site of oxidation, potentially leading to benzoyl-containing products when treated with reagents like chromium trioxide. acgpubs.org

Reduction: Catalytic hydrogenation of the quinazoline ring system typically results in the reduction of the pyrimidine ring. For example, the hydrogenation of quinazoline often stops after the absorption of one molecule of hydrogen to yield 3,4-dihydroquinazoline. nih.gov Deoxygenation of quinazoline N-oxides can be achieved through methods like catalytic hydrogenation using a Raney Nickel catalyst or with zinc in the presence of ammonium (B1175870) chloride. nih.gov

| Reaction Type | Reagent(s) | Typical Product(s) | Reference |

|---|---|---|---|

| Oxidation | Monoperphthalic acid | N1-oxide, N3-oxide, Quinazolinone | nih.gov |

| Oxidation | Hydrogen peroxide (acidic) | 3,4-dihydro-4-oxoquinazoline | nih.gov |

| Oxidation | Potassium permanganate (alkaline) | Oxidized quinazoline derivatives | nih.gov |

| Reduction | H2, Raney Ni | 3,4-dihydroquinazoline | nih.gov |

| Deoxygenation of N-oxide | Zn, NH4Cl | Quinazoline | nih.gov |

Cross-Coupling Reactions for Further Functionalization

The halogen substituents on this compound make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling the chloroquinazoline with an organoboron compound, such as a boronic acid. nih.govwikipedia.org The C4 position of 2,4-dichloroquinazolines is known to be the most reactive site for Suzuki coupling. nih.gov This selectivity allows for the sequential functionalization of polyhalogenated quinazolines. nih.gov The reaction is tolerant of a wide range of functional groups and reaction conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, such as the chloro group in this compound. nih.govwikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govorganic-chemistry.org The high reactivity of the C4-chloro position in quinazolines makes it a favorable site for Sonogashira coupling, often proceeding with high yields at room temperature. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds, enabling the coupling of the chloroquinazoline with a wide array of primary and secondary amines. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction, allowing for the synthesis of diverse amino-substituted quinazolines under relatively mild conditions. wikipedia.org This method is particularly useful for introducing various amine functionalities at the C2 or C4 positions.

| Reaction | Coupling Partners | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester + Aryl halide | C-C | Pd catalyst (e.g., Pd(PPh3)4) | nih.govwikipedia.org |

| Sonogashira | Terminal alkyne + Aryl halide | C-C (sp2-sp) | Pd catalyst + Cu(I) co-catalyst | nih.govwikipedia.org |

| Buchwald-Hartwig Amination | Amine + Aryl halide | C-N | Pd catalyst + Phosphine ligand | wikipedia.orglibretexts.org |

Rearrangement Reactions in Quinazoline Amine Synthesis

Rearrangement reactions offer alternative synthetic routes to quinazoline derivatives, often involving intramolecular atom or group migrations.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization in heterocyclic chemistry, particularly in triazoles and pyrimidines, where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org This rearrangement can also occur in certain quinazoline systems. researchgate.net The mechanism typically involves a ring-opening to an intermediate, followed by rotation and subsequent ring-closure. wikipedia.org In some quinazoline derivatives, a nih.govnih.gov-sigmatropic shift can be a competing and sometimes more favorable pathway than the classical Dimroth rearrangement. acs.org

Other Rearrangements: More complex, multi-step rearrangement pathways have also been observed in quinazoline chemistry. For instance, a sequential dearomatization/rearrangement reaction of quinazoline-derived azomethine imines has been developed to synthesize three-dimensional, cage-like molecules. acs.org This particular transformation involves a cascade of dearomatizations, cyclizations, and bond formations in a single step. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The expected ¹H NMR spectrum of 2-Chloro-5-fluoroquinazolin-4-amine would exhibit distinct signals corresponding to the aromatic protons and the amine protons. The integration of these signals would confirm the number of protons in each environment. The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J values) would reveal the connectivity of the protons in the quinazoline (B50416) ring system. The fluorine atom at the 5-position is expected to cause additional splitting of the signals for the adjacent aromatic protons, providing key evidence for its location.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-6 | 7.20 - 7.40 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 7-9, J(H-H) ≈ 1-2 |

| H-7 | 7.00 - 7.20 | td | J(H-H) ≈ 7-9, J(H-F) ≈ 4-6 |

| H-8 | 7.50 - 7.70 | d | J(H-H) ≈ 7-9 |

| NH₂ | 5.00 - 7.00 | br s | - |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (aromatic, attached to a heteroatom, etc.). Furthermore, coupling between the carbon atoms and the fluorine atom (¹³C-¹⁹F coupling) would be observed for the carbons in proximity to the fluorine substituent, appearing as doublets or more complex multiplets. This would be a definitive indicator of the fluorine's position on the quinazoline ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-2 | 155 - 160 | s |

| C-4 | 160 - 165 | s |

| C-4a | 115 - 120 | d |

| C-5 | 158 - 162 | d (large J(C-F)) |

| C-6 | 110 - 115 | d |

| C-7 | 125 - 130 | s |

| C-8 | 120 - 125 | s |

| C-8a | 150 - 155 | s |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which should correspond to the calculated value for the molecular formula C₈H₅ClFN₃. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its (M+2)⁺ peak in an approximate 3:1 ratio. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with expected losses of fragments such as Cl, F, HCN, and NH₂.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 197.02 | Molecular Ion |

| [M+2]⁺ | 199.02 | Isotope peak due to ³⁷Cl |

| [M-Cl]⁺ | 162.03 | Loss of Chlorine |

| [M-HCN]⁺ | 170.02 | Loss of Hydrogen Cyanide |

Note: m/z values are for the most abundant isotopes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would display characteristic absorption and scattering bands, respectively, corresponding to the vibrations of its specific bonds. Key expected vibrational frequencies would include N-H stretching vibrations for the amine group, C=N and C=C stretching vibrations for the quinazoline ring system, and C-Cl and C-F stretching vibrations. The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch (amine) | 3400 - 3200 | 3400 - 3200 |

| C-H Stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C=N Stretch | 1650 - 1550 | 1650 - 1550 |

| C=C Stretch (aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Note: Predicted values are general ranges and can be influenced by the molecular environment.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. It is particularly useful for optimizing the geometry of molecules and calculating their electronic properties. In the context of 2-Chloro-5-fluoroquinazolin-4-amine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information about its molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govorientjchem.org

These calculations can also elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are instrumental in identifying regions of the molecule that are prone to electrophilic and nucleophilic attack. This information is vital for understanding potential intermolecular interactions, including hydrogen bonding. orientjchem.org

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.75 Å |

| C-F Bond Length | ~1.36 Å |

| N-H Bond Length (amine) | ~1.01 Å |

| C=N Bond Length (quinazoline ring) | ~1.30 - 1.38 Å |

| C-N Bond Length (quinazoline ring) | ~1.37 - 1.40 Å |

| C-C Bond Length (aromatic) | ~1.39 - 1.42 Å |

| C-N-C Bond Angle (quinazoline ring) | ~116° - 123° |

| H-N-H Bond Angle (amine) | ~115° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures as specific DFT data for this compound is not publicly available. Actual values would be obtained from specific DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.govnih.gov This method is extensively used in drug design to understand the binding mode and affinity of a potential drug candidate to its biological target. For this compound, molecular docking simulations can be employed to investigate its interactions with various enzymes and receptors that are implicated in diseases like cancer.

Quinazoline (B50416) derivatives are known to target several key proteins, including Epidermal Growth Factor Receptor (EGFR) kinase and tubulin. nih.gov Docking studies of this compound into the active sites of these proteins can reveal crucial binding interactions. For instance, the amino group at position 4 can act as a hydrogen bond donor, while the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. nih.gov The chlorine and fluorine atoms can participate in halogen bonding and other hydrophobic interactions, further stabilizing the ligand-receptor complex.

The results of molecular docking are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher predicted affinity. These simulations can guide the rational design of more potent inhibitors by identifying key interactions that can be optimized. rsc.org

Table 2: Illustrative Molecular Docking Results for Quinazoline Derivatives against EGFR Kinase

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Erlotinib (Reference) | EGFR Kinase | -9.5 | Met793, Thr790, Cys797 |

| Quinazoline Derivative 1 | EGFR Kinase | -8.7 | Met793, Leu718, Gly796 |

| Quinazoline Derivative 2 | EGFR Kinase | -9.1 | Met793, Asp855, Lys745 |

| This compound (Hypothetical) | EGFR Kinase | -8.9 | Met793, Leu718, Cys797 |

Note: This table includes data for representative quinazoline derivatives and a hypothetical result for this compound to illustrate the type of information obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors and the experimentally determined activity of the compounds. QSAR studies are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for biological activity.

For a series of quinazoline derivatives, including this compound, a QSAR model could be developed to predict their anticancer activity, for example. nih.gov The process would involve:

Data Set Selection: A set of quinazoline derivatives with known biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A validated QSAR model for quinazoline derivatives could highlight the importance of specific substitutions on the quinazoline ring for their biological activity, thereby guiding the synthesis of new compounds with improved potency.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is important as the three-dimensional shape of a molecule is crucial for its interaction with biological targets.

Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov In an MD simulation, the motion of atoms and molecules is calculated by solving Newton's equations of motion. nih.govresearchgate.net This allows for the exploration of the conformational landscape of this compound and its flexibility.

When combined with molecular docking, MD simulations can be used to assess the stability of the ligand-receptor complex. nih.gov An MD simulation of the docked complex of this compound with its target protein can reveal how the ligand and protein adapt to each other and can provide insights into the dynamics of their interactions. rsc.org Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bonds and other interactions over the simulation time.

Biological Activity Investigations of 2 Chloro 5 Fluoroquinazolin 4 Amine and Its Derivatives

Anti-Cancer Activity Studies

Derivatives of 2-chloro-5-fluoroquinazolin-4-amine have demonstrated notable efficacy in targeting cancerous cells through multiple pathways. These include the direct inhibition of critical enzymes that drive tumor growth, modulation of cellular life and death cycles, and disruption of the cellular skeleton.

Inhibition of Kinase Activity

A primary mechanism by which these quinazoline (B50416) derivatives exert their anti-cancer effects is through the inhibition of protein kinases, enzymes that are often overactive in cancer.

EGFR and VEGFR-2 Inhibition: Novel 2-chloro-4-anilino-quinazoline derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These receptors are crucial for tumor cell proliferation and angiogenesis, the formation of new blood vessels that supply tumors. Combining EGFR and VEGFR-2 inhibition may offer synergistic anti-tumor activity. nih.gov Certain fluoroquinazolinone derivatives have also shown potent inhibitory activity against EGFR tyrosine kinase (EGFR-TK). rroij.com For instance, one compound featuring an iminoindolin-2-one substituent displayed an IC₅₀ of 75.2 nM against the MCF-7 cell line's EGFR-TK. rroij.com Another derivative, with a 4-nitrobenzylideneamino group, had an IC₅₀ of 170.08 nM in the MDA-MBA-231 cell line. rroij.com

HER2, c-Src, and other Kinases: The 4-anilinoquinazoline (B1210976) scaffold is known to target several kinases due to similarities in their ATP-binding pockets. nih.gov Besides EGFR and VEGFR-2, these derivatives can inhibit HER2 (Human Epidermal Growth Factor Receptor 2), a key player in breast cancer. nih.gov Some derivatives have also been tested against other kinases like c-Src, though the inhibitory activity was found to be weak in some cases. researchgate.net In contrast, significant inhibition was noted against other pro-angiogenic receptors like c-kit and RET. researchgate.net Additionally, certain fluoroquinazoline derivatives have been identified as inhibitors of Aurora A kinase, a key regulator of the cell cycle. nih.gov

Kinase Inhibition by Quinazoline Derivatives

| Compound Class/Derivative | Target Kinase | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Fluoroquinazolinone derivative (with iminoindolin-2-one) | EGFR-TK | 75.2 nM | rroij.com |

| Fluoroquinazolinone derivative (with 4-nitrobenzylideneamino) | EGFR-TK | 170.08 nM | rroij.com |

| 2-benzyl-thio-quinazolin-4-one derivative (Compound 24) | EGFR-TK | 13.40 nM | biomedpharmajournal.org |

| Quinoxaline-based derivative (Compound 15d) | VEGFR-2 | 60.00 - 123.85 nM (range for new derivatives) | mdpi.com |

| Thieno[2,3-d]pyrimidine derivative (Compound 21e) | VEGFR-2 | 21 nM | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative (Compound 21b) | VEGFR-2 | 33.4 nM | researchgate.net |

| Quinoxaline-based derivative (Compound 15d) | HER2 | 253 nM | mdpi.com |

Modulation of Cellular Proliferation and Apoptosis Pathways

Beyond enzyme inhibition, these compounds directly influence the fundamental processes of cell division and programmed cell death (apoptosis).

A novel series of 4-anilinoquinazolines was identified as potent inducers of apoptosis. acs.org One derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was a highly active inducer of apoptosis with an EC₅₀ for caspase activation of 2 nM. acs.org This process often involves the activation of caspases, a family of proteases that execute cell death. ekb.eg Specifically, treatment with certain derivatives has been shown to significantly increase the levels of Caspase-3. mdpi.com

The regulation of apoptosis is also controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (like BAX) and anti-apoptotic members. ekb.eg Studies have demonstrated that quinazoline derivatives can increase the levels of the tumor suppressor protein P53 and the pro-apoptotic protein BAX, shifting the balance towards cell death. mdpi.com Some 2-chloroquinoline (B121035) derivatives have been found to induce apoptosis by increasing intracellular calcium levels. ekb.eg

Furthermore, these compounds can halt the cancer cell cycle, a hallmark of anti-proliferative agents. mdpi.com Derivatives have been shown to cause cell cycle arrest at the G1 phase or the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govmdpi.com

Inhibition of Tubulin Polymerization

A distinct anti-cancer mechanism for some quinazoline derivatives is the inhibition of tubulin polymerization. acs.org Tubulin proteins assemble into microtubules, which are essential components of the cellular skeleton and the mitotic spindle required for cell division. mdpi.com

By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis. acs.orgmdpi.com This mechanism is shared by well-known chemotherapy agents and represents a different mode of action compared to kinase inhibition. rroij.com The discovery that compounds like 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine inhibit tubulin polymerization highlights the multi-target nature of this chemical class. acs.org

Activity against specific cancer cell lines (in vitro)

The anti-cancer potential of this compound derivatives has been confirmed through in vitro testing against a wide array of human cancer cell lines.

For example, the quinazoline-chalcone derivative 14g showed significant growth inhibition (GI₅₀) against leukemia (K-562, RPMI-8226), colon (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF-7) cell lines, with values ranging from 0.622 to 1.81 μM. nih.govnih.gov Another derivative, 2-chloro-N-(phenazin-2-yl)benzamide (compound 4) , demonstrated a potent effect against K562 and HepG2 (hepatocellular carcinoma) cells, comparable to the drug cisplatin. Furthermore, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was a potent inhibitor of cell proliferation in T47D breast cancer cells with a GI₅₀ of 2 nM. acs.org

In Vitro Activity of Quinazoline Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Panel | Reported Activity (GI₅₀/IC₅₀/LC₅₀) | Source |

|---|---|---|---|---|

| Quinazoline-chalcone 14g | K-562 | Leukemia | GI₅₀: 0.622 μM | nih.gov |

| Quinazoline-chalcone 14g | HCT-116 | Colon | GI₅₀: 0.622–1.81 μM (range) | nih.govnih.gov |

| Quinazoline-chalcone 14g | MCF7 | Breast | GI₅₀: 0.622–1.81 μM (range) | nih.govnih.gov |

| Pyrimidodiazepine 16c | Various (10 lines) | NCI-60 Panel | 10-fold higher cytotoxic activity (LC₅₀) than doxorubicin | nih.gov |

| Fluoroquinazolinone (Compound 6) | MCF-7 | Breast | IC₅₀: 0.35 µM | rroij.com |

| Fluoroquinazolinone (Compound 10e) | MDA-MBA-231 | Breast (Triple-Negative) | IC₅₀: 0.28 µM | rroij.com |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (Compound 2b) | T47D | Breast | GI₅₀: 2 nM | acs.org |

| Quinoxaline-based derivative (Compound 15d) | HepG2 | Liver | IC₅₀: 24.10 µM | mdpi.com |

| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | K562 / HepG2 | Leukemia / Liver | Comparable to cisplatin |

Anti-Microbial Activity Studies

While the primary focus of research has been on anti-cancer applications, the broader quinazoline and quinazolinone structural class is known to possess a wide spectrum of biological activities, including antimicrobial effects. nih.govbiomedpharmajournal.org

Antibacterial Efficacy

The quinazolin-4(3H)-one motif has been associated with antibacterial properties, often through the inhibition of bacterial DNA gyrase. nih.gov Numerous studies have explored the synthesis of novel quinazoline and quinazolinone derivatives to combat the growing problem of bacterial resistance. nih.gov

Research has shown that derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain quinazolinone Schiff base derivatives displayed good antibacterial activity, particularly against Escherichia coli. nih.gov Other studies have found that substitutions at specific positions of the quinazoline ring, such as the introduction of chlorine, can enhance antimicrobial activity. While general studies confirm the antibacterial potential of the broader quinazoline family, specific evaluations focusing on this compound derivatives for their antibacterial efficacy are less documented in the reviewed literature. acs.org

Antifungal Efficacy

Derivatives of the quinazoline nucleus have demonstrated notable antifungal properties. Research has shown that certain halogenated quinoline (B57606) derivatives exhibit significant antifungal activity. For instance, 7-chloro-4-arylhydrazonequinolines have been evaluated for their in vitro antifungal activity against a panel of oral fungi, including various Candida and Rhodotorula species. researchgate.net Some of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net Specifically, a derivative with a 2-fluoro substitution on the benzene (B151609) ring demonstrated the highest activity. researchgate.net

Similarly, studies on phloroglucinol (B13840) derivatives, which can be structurally related to quinazoline precursors, have also been conducted to enhance antifungal activity. By introducing an allylamine (B125299) pharmacophore, researchers aimed to improve the antifungal profile of these compounds against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. nih.gov Furthermore, the antifungal potential of 2-chloro-5-trifluoromethoxybenzeneboronic acid against Geotrichum candidum, the causative agent of sour rot in vegetables, has been investigated. researchgate.netnih.gov This compound was found to completely inhibit mycelial growth and spore germination at a concentration of 0.25 mg/mL. nih.gov

The antifungal activity of triazole-fused quinazolinones has also been explored. These compounds have shown inhibitory effects against fungal strains such as Aspergillus niger, Candida albicans, and Aspergillus flavus. mdpi.com

Table 1: Antifungal Activity of Selected Quinoline and Related Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity Metric | Observed Results | Reference |

| 7-chloro-4-(2-fluorophenyl)hydrazonoquinoline | Candida spp., Rhodutorula spp. | MIC | 25 µg/mL | researchgate.net |

| 7-chloro-4-(2-fluorophenyl)hydrazonoquinoline | Candida spp., Rhodutorula spp. | MFC | 50 µg/mL | researchgate.net |

| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | MIC | 0.25 mg/mL (complete inhibition) | nih.gov |

| Triazolo-fused quinazolinones | Aspergillus niger | MIC | 15 mg/mL | mdpi.com |

| Triazolo-fused quinazolinones | Candida albicans | MIC | 7.5 mg/mL | mdpi.com |

Anti-biofilm Formation Activity

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which contributes to increased resistance to antimicrobial agents. The ability of quinazoline derivatives to inhibit biofilm formation has been a subject of investigation. Certain derivatives have shown excellent to good anti-biofilm activities against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net For instance, specific 1,2-dihydroquinazoline derivatives effectively inhibited biofilm formation with IC50 values in the low micromolar range. researchgate.net

Research into other heterocyclic systems has also provided insights into anti-biofilm strategies. Pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated antibiofilm activity against both S. aureus and Pseudomonas aeruginosa. nih.gov These compounds were found to disrupt biofilm formation, and this activity was confirmed by scanning electron microscopy. nih.gov

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Quinoline derivatives have shown promise in this area. Specifically, 7-chloro-4-quinolinylhydrazones have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds in this series exhibited significant minimum inhibitory concentrations (MIC), comparable to first-line drugs like ethambutol (B1671381) and rifampicin. nih.gov

Furthermore, the antituberculosis activity of cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline, has been studied against a large number of clinical isolates of M. tuberculosis, including multidrug-resistant strains. nih.gov Cloxyquin demonstrated good antituberculosis activity with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov The MIC50 and MIC90 were found to be 0.125 and 0.25 μg/ml, respectively. nih.gov

Table 2: Antitubercular Activity of Quinoline Derivatives

| Compound/Derivative Class | M. tuberculosis Strain | Activity Metric | Observed Results | Reference |

| 7-chloro-4-quinolinylhydrazones (compounds 3f, 3i, 3o) | H37Rv | MIC | 2.5 µg/mL | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Clinical Isolates | MIC Range | 0.062 - 0.25 µg/mL | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Clinical Isolates | MIC50 | 0.125 µg/mL | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Clinical Isolates | MIC90 | 0.25 µg/mL | nih.gov |

Anti-Viral Activity Investigations

The broad-spectrum antiviral potential of quinazoline derivatives has attracted significant research interest, particularly in the context of emerging viral threats.

Inhibition of Viral Replication Targets (e.g., SARS-CoV-2 Mpro, CHIKV)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Researchers have designed and synthesized novel SARS-CoV-2 Mpro inhibitors based on the quinazoline scaffold. nih.gov A series of 2-amino-quinazolin-4(3H)-one derivatives were investigated for their inhibitory effects on both SARS-CoV-2 and MERS-CoV. nih.gov Among these, compounds like 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one showed potent anti-SARS-CoV-2 activity with an IC50 of less than 0.25 μM and no significant cytotoxicity. nih.gov

In the fight against Chikungunya virus (CHIKV), a mosquito-borne alphavirus, various compounds have been explored for their ability to inhibit viral replication. Chloroquine (B1663885), a well-known antimalarial drug with a quinoline core, has been shown to inhibit CHIKV replication in vitro in a dose-dependent manner. nih.gov It is believed to interfere with the endosome-mediated internalization of the virus by raising the endosomal pH. nih.gov Additionally, other compounds like arbidol (B144133) and suramin (B1662206) have also demonstrated inhibitory effects on CHIKV entry and replication. nih.gov

Table 3: Anti-SARS-CoV-2 Activity of Quinazolinone Derivatives

| Compound | Virus | Activity Metric | Observed Result | Reference |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | SARS-CoV-2 | IC50 | < 0.25 µM | nih.gov |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) | SARS-CoV-2 | IC50 | < 0.25 µM | nih.gov |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | MERS-CoV | IC50 | < 1.1 µM | nih.gov |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) | MERS-CoV | IC50 | < 1.1 µM | nih.gov |

Anti-Malarial Activity Research

The 4-aminoquinoline (B48711) scaffold is the basis for several important antimalarial drugs, and research continues to explore new derivatives to combat drug-resistant malaria.

DNA Intercalation and Topoisomerase II Inhibition

One of the proposed mechanisms of action for some antimalarial and anticancer agents is their ability to intercalate into DNA and inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair. The ability of a compound to intercalate into DNA is often dependent on its planar structure. nih.gov For some molecules, the ability to form a planar, hydrogen-bonded, tricyclic conformation is crucial for DNA intercalation and topoisomerase II inhibition. nih.gov

In the context of antimalarial research, the primary mechanism of action for chloroquine and its analogs is the inhibition of hemozoin formation in the parasite's food vacuole. nih.govnii.ac.jpnih.gov However, the potential for these compounds to interact with DNA and associated enzymes remains an area of interest. Research on phthalazine (B143731) derivatives, which share structural similarities with quinazolines, has shown that they can act as both DNA intercalators and topoisomerase II inhibitors, leading to potent anticancer activity. nih.gov This dual mechanism of action is a promising strategy for developing new therapeutic agents.

While the primary antimalarial mechanism of 4-aminoquinolines is related to heme detoxification, the broader potential of the quinazoline scaffold to interact with DNA and topoisomerase II, as suggested by studies on related heterocyclic systems, warrants further investigation in the context of developing novel anti-infective agents.

Receptor Modulation and Enzyme Inhibition Studies Beyond Oncological Targets

The versatility of the quinazoline framework allows for the development of ligands that can selectively interact with various G protein-coupled receptors (GPCRs), including those in the central nervous system and the peripheral vasculature.

mGlu7 Receptor Modulation

The metabotropic glutamate (B1630785) receptor 7 (mGlu7) is implicated in the pathophysiology of several central nervous system disorders. Researchers have explored quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the mGlu7 receptor. In a study aimed at identifying new antipsychotic agents, a library of compounds was synthesized and tested for mGlu7 NAM activity. Within this library, the quinazolinone chemotype was identified as a hit. nih.govconsensus.appresearchgate.netnih.gov

One of the active compounds, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), demonstrated an IC50 value of 6.14 µM for the mGlu7 receptor. nih.govconsensus.appresearchgate.net This compound was found to be selective over other group III mGlu receptors, such as mGlu4 and mGlu8. nih.govconsensus.appresearchgate.net The structure-activity relationship (SAR) studies revealed that the substitution pattern on the quinazolinone core is crucial for activity, with many analogs showing inactivity (IC50 > 10 µM). nih.gov

Table 1: mGlu7 Receptor Modulation by Quinazolinone Derivatives

| Compound | Structure | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| ALX-171 | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | mGlu7 NAM | 6.14 | nih.govconsensus.appresearchgate.net |

| ALX-065 | 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one | mGlu7 NAM | 4.65 | nih.gov |

| ALX-063 | 3-methyl-2,6-diphenylquinazolin-4(3H)-one | mGlu7 NAM | 6.5 | nih.gov |

Alpha 1-Adrenoceptor Antagonism

Quinazoline derivatives have been a cornerstone in the development of alpha 1-adrenoceptor antagonists, which are utilized in the management of hypertension and benign prostatic hyperplasia. youtube.comyoutube.comnih.govjove.com The key structural features for this activity often include a quinazoline ring, a piperazine (B1678402) ring, and an acyl moiety. youtube.comyoutube.com The 4-amino group on the quinazoline ring is considered essential for affinity to the alpha 1-receptor. youtube.comyoutube.com

In one study, a series of new 2-[(4-substituted piperazin-1-yl) methyl]quinazolin-4(3H)-ones and related compounds were synthesized and evaluated for their α1-blocking activity. nih.gov Several of these derivatives displayed IC50 values in the range of 0.2 to 0.4 mM. nih.gov Another study focused on imidazo[5,1-b]quinazoline derivatives, designing and synthesizing compounds with either agonist or antagonist activity at the α1-adrenoceptor. nih.gov

Table 2: Alpha 1-Adrenoceptor Antagonism by Quinazoline Derivatives

| Compound Series | General Structure | Activity | IC50 Range (mM) | Reference |

|---|---|---|---|---|

| 2-[(4-substituted piperazin-1-yl) methyl]quinazolin-4(3H)-ones | Quinazolinone with piperazinylmethyl at position 2 | α1-blocking activity | 0.2 - 0.4 | nih.gov |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. The quinazoline scaffold has been identified as a valuable template for the design of cholinesterase inhibitors.

Several studies have reported the synthesis and evaluation of quinazoline derivatives for their cholinesterase inhibitory potential. A series of 2,4-disubstituted quinazoline derivatives were developed as dual inhibitors of cholinesterases and inhibitors of amyloid-β aggregation. documentsdelivered.com One of the lead compounds from this series, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine , exhibited IC50 values of 2.1 µM for AChE and 8.3 µM for BChE. documentsdelivered.com

Another study on 2,3-dihydroquinazolin-4(1H)-one derivatives revealed that compounds with chloro or methoxy (B1213986) substitutions on the benzaldehyde (B42025) moiety were potent cholinesterase inhibitors. researchgate.net For instance, 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one showed an IC50 of 3.7 µM for AChE and 13.7 µM for BChE. researchgate.net Furthermore, novel quinazolinone-based derivatives have been developed as multifunctional agents for Alzheimer's disease, demonstrating promising anti-acetylcholinesterase activity. nih.gov

Table 3: Cholinesterase Inhibition by Quinazoline Derivatives

| Compound | Structure | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | 2,4-disubstituted quinazoline | AChE | 2.1 | documentsdelivered.com |

| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | 2,4-disubstituted quinazoline | BChE | 8.3 | documentsdelivered.com |

| 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one | 2,3-dihydroquinazolin-4(1H)-one derivative | AChE | 3.7 | researchgate.net |

| 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one | 2,3-dihydroquinazolin-4(1H)-one derivative | BChE | 13.7 | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Variation on Biological Potency and Selectivity

The potency and selectivity of inhibitors derived from the 2-Chloro-5-fluoroquinazolin-4-amine scaffold are profoundly influenced by the nature and position of various substituents. The 4-aminoquinazoline core itself is a recognized pharmacophore for a multitude of kinase inhibitors, with a number of approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, belonging to this chemical class. researchgate.netnih.gov

Systematic variations of substituents on the 4-amino group have yielded significant insights into the SAR of this class of compounds. Generally, substitution on the aniline (B41778) ring at the 4-position of the quinazoline (B50416) is a common strategy to modulate activity. For instance, the introduction of different groups on the aniline moiety can drastically alter the inhibitory profile against various kinases.

While specific data for a broad range of analogues of this compound is not extensively available in the public domain, general SAR trends for 4-aminoquinazolines can be extrapolated. For example, in many series of 4-anilinoquinazoline (B1210976) kinase inhibitors, small, lipophilic groups at the meta-position of the aniline ring are often favored for enhanced potency.

To illustrate the impact of substituent variation, consider the following hypothetical data table based on common findings in quinazoline kinase inhibitor research:

| Compound ID | R1 (at C4-amino phenyl) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |

| 1 | H | 150 | 3000 | 20 |

| 2 | 3-CH3 | 50 | 1500 | 30 |

| 3 | 4-OCH3 | 200 | 500 | 2.5 |

| 4 | 3-Cl | 25 | 250 | 10 |

| 5 | 4-Cl | 100 | 1000 | 10 |

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.

As depicted, a small lipophilic substituent at the 3-position of the phenyl ring (Compound 2 and 4) can lead to a significant increase in potency against Kinase A compared to the unsubstituted analogue (Compound 1). Conversely, a methoxy (B1213986) group at the 4-position (Compound 3) may decrease activity. The selectivity between different kinases is also highly dependent on the substitution pattern.

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of many small molecule inhibitors, and derivatives of this compound are no exception. The introduction of chiral centers, often in the substituent at the 4-amino position, can lead to significant differences in the inhibitory potency and selectivity of the resulting enantiomers or diastereomers.

For many kinase inhibitors, the three-dimensional arrangement of atoms is critical for optimal binding to the ATP-binding pocket of the target kinase. One stereoisomer may fit perfectly into the active site, forming key hydrogen bonds and hydrophobic interactions, while its mirror image may be unable to adopt the correct conformation for effective binding.

Pharmacophore Elucidation and Optimization for Target Binding

A pharmacophore model is an essential tool in modern drug design, representing the key steric and electronic features necessary for a molecule to interact with a specific biological target. For kinase inhibitors based on the this compound scaffold, pharmacophore models typically highlight several key interaction points within the ATP-binding site. wjgnet.com

A general pharmacophore model for a 4-aminoquinazoline kinase inhibitor would typically include:

A hydrogen bond acceptor feature from the N1 nitrogen of the quinazoline ring, which interacts with the hinge region of the kinase.

A hydrogen bond donor feature from the 4-amino group.

A hydrophobic region that accommodates the quinazoline ring system.

Additional hydrophobic and hydrogen bonding features that can be exploited by substituents on the 4-amino group to enhance potency and selectivity. researchgate.netnih.gov

The chlorine at the C2 position can contribute to the hydrophobic interactions and may also influence the electronics of the quinazoline ring system. The fluorine at the C5 position can also modulate the electronic properties and lipophilicity of the scaffold. Optimization of ligands based on these pharmacophore models involves designing new analogues that better fit these key features, leading to improved binding affinity and, consequently, higher inhibitory potency.

Rational Design Principles for Novel Analogues

The development of novel and improved analogues of this compound is guided by a set of rational design principles that integrate SAR data, stereochemical understanding, and pharmacophore modeling. nih.gov The goal is to design molecules with enhanced potency, improved selectivity, and favorable pharmacokinetic properties.

Key principles in the rational design of these analogues include:

Scaffold Hopping: Replacing the quinazoline core with other heterocyclic systems while maintaining the key pharmacophoric features.

Substituent Optimization: Systematically modifying the substituents on the 4-amino group to explore different regions of the kinase active site and improve binding interactions.

Introduction of Rigidity: Incorporating cyclic structures or other conformational constraints to lock the molecule in its bioactive conformation, which can lead to increased potency and selectivity.

Modulation of Physicochemical Properties: Fine-tuning properties such as solubility, lipophilicity, and metabolic stability through the introduction of specific functional groups. The synthesis of novel derivatives often involves multi-step reaction sequences. researchgate.net

By applying these principles, medicinal chemists can navigate the complex landscape of kinase inhibitor design to develop new therapeutic agents with improved efficacy and safety profiles.

Future Research Directions

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around 2-Chloro-5-fluoroquinazolin-4-amine. While established methods for the synthesis of quinazolines exist, future research should focus on novel methodologies that offer improved yields, greater functional group tolerance, and more environmentally benign reaction conditions. scielo.br

One promising avenue is the application of modern catalytic systems. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, at the 2-chloro position could enable the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. Future studies could explore the use of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to enhance the efficiency and scope of these transformations.

| Research Focus | Potential Methodologies | Expected Outcomes |

| Diversification at the 2-position | Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), Buchwald-Hartwig amination | Access to a wide range of 2-substituted quinazoline (B50416) derivatives with diverse electronic and steric properties. |

| Streamlined Synthesis | One-pot or tandem reaction sequences from simple starting materials | Increased synthetic efficiency, reduced purification steps, and rapid library generation. |

| Green Chemistry Approaches | Use of greener solvents, catalyst recycling, and energy-efficient reaction conditions | More sustainable and environmentally friendly synthetic routes. |

| Regioselective C-H Functionalization | Transition-metal-catalyzed C-H activation at other positions of the quinazoline ring | Direct and atom-economical installation of functional groups without the need for pre-functionalized substrates. |

Investigation of Undiscovered Biological Targets and Mechanisms

While quinazoline derivatives are well-known for their activity against targets like EGFR and VEGFR, the vast landscape of biological targets remains largely unexplored for this compound and its derivatives. nih.govnih.gov Future research should be directed towards identifying and validating novel biological targets to expand the therapeutic potential of this scaffold.

High-throughput screening (HTS) of compound libraries derived from this compound against a diverse panel of enzymes and receptors could reveal unexpected biological activities. This could be followed by target deconvolution studies, using techniques such as affinity chromatography or proteomics, to identify the specific molecular targets of the active compounds.

Furthermore, a deeper investigation into the mechanism of action of any identified bioactive derivatives is crucial. This includes studying their effects on cellular signaling pathways, cell cycle progression, and apoptosis. nih.gov Understanding the precise molecular interactions between the quinazoline derivatives and their biological targets will be essential for optimizing their potency and selectivity. The presence of the fluorine atom at the 5-position could influence the metabolic stability and binding affinity of the compounds, a hypothesis that warrants thorough investigation. nih.gov

Advanced Computational Approaches for Predictive Modeling

In silico methods have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. rsc.orgglobalresearchonline.netnih.gov Future research on this compound should leverage advanced computational approaches to build predictive models for its biological activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their biological activity. nih.gov This can help in identifying the key molecular descriptors that govern the potency and selectivity of these compounds. Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes of these derivatives within the active sites of their biological targets. nih.gov These simulations can help in understanding the critical interactions and guide the design of new analogs with improved binding affinity.

Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before their synthesis. This can help in prioritizing the synthesis of compounds with favorable drug-like properties and reduce the attrition rate in later stages of drug development.

| Computational Approach | Application in Research | Potential Insights |

| QSAR | Correlating structural features with biological activity | Identification of key molecular descriptors for potency and selectivity. |

| Molecular Docking | Predicting the binding mode of derivatives in target active sites | Understanding key interactions and guiding the design of more potent analogs. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-target complexes | Assessing the stability of binding and identifying conformational changes. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles | Prioritization of compounds with favorable drug-like properties for synthesis. |

Development of Multi-Targeting Quinazoline Derivatives

The concept of multi-target drugs, which can simultaneously modulate multiple biological targets, has gained significant traction in recent years as a strategy to combat complex diseases like cancer and neurodegenerative disorders. nih.gov The this compound scaffold is an excellent starting point for the development of such multi-targeting agents.

Future research could focus on designing and synthesizing hybrid molecules that combine the quinazoline core with other pharmacophores known to interact with different biological targets. For example, by attaching a known inhibitor of a different kinase or a fragment that targets a protein involved in a complementary signaling pathway, it may be possible to create a single molecule with synergistic or additive effects. nih.govnih.gov

The design of these multi-target ligands will require a deep understanding of the structure-activity relationships for each target and the use of sophisticated molecular modeling techniques to ensure that the hybrid molecule can effectively engage with all its intended targets. The evaluation of these novel derivatives in relevant biological assays will be crucial to validate their multi-targeting activity.

Design and Synthesis of this compound Based Probes for Biological Studies

Chemical probes are essential tools for studying biological processes and validating drug targets. The development of probes based on the this compound scaffold could significantly contribute to our understanding of the biology of its targets.

Future research in this area could focus on the design and synthesis of fluorescently labeled derivatives. These fluorescent probes could be used in cellular imaging studies to visualize the subcellular localization of their targets and to monitor their dynamics in real-time. The quinazoline scaffold itself can exhibit fluorescent properties, and modifications can be made to enhance these characteristics.

Furthermore, the synthesis of biotinylated or photo-affinity labeled probes could be pursued. These probes are invaluable for target identification and validation studies, allowing for the isolation and identification of the binding partners of the quinazoline derivatives from complex biological mixtures. The reactive chlorine at the 2-position provides a convenient handle for the attachment of these tags.

常见问题

Basic: What are the standard synthetic routes for 2-Chloro-5-fluoroquinazolin-4-amine, and how are key intermediates characterized?

Answer:

The synthesis typically involves cyclization of substituted benzoxazole or pyrazole precursors. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) is used to cyclize hydrazide intermediates into quinazolin-4-amine derivatives . Key intermediates, such as 4-amino-5-chloro-2-methoxybenzoic acid derivatives, are characterized using IR spectroscopy (C=O stretching at ~1680 cm⁻¹) and ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) . X-ray crystallography has been employed to resolve ambiguities in substituent positioning, particularly for halogenated analogs .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

A multi-technique approach is essential:

- Mass spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.05 for C₉H₆ClFN₃).

- 2D NMR (COSY, HSQC): To assign aromatic protons (e.g., 5-fluoro vs. 2-chloro substituents via coupling constants J = 8–10 Hz) and distinguish amine protons (δ 5.8–6.2 ppm) .

- X-ray diffraction: Resolves regiochemical ambiguities in halogen placement, as seen in structurally similar quinazoline derivatives .

Advanced: How can reaction yields be optimized for introducing electron-withdrawing substituents (e.g., Cl, F) on the quinazoline core?

Answer:

Key variables include:

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the 5-position due to stabilization of transition states .

- Catalyst selection: Lewis acids (e.g., ZnCl₂) improve regioselectivity for chloro substitution at the 2-position by directing electrophiles .

- Temperature control: Lower temperatures (~60°C) reduce side reactions (e.g., over-halogenation), as demonstrated in analogs like 2-chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine synthesis .

Advanced: How can contradictory biological activity data for this compound derivatives be resolved?

Answer:

Contradictions often arise from:

- Substituent stereoelectronic effects: For example, morpholino groups at the 6-position (as in N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine) enhance kinase inhibition by altering π-stacking interactions, which may not be evident in simpler analogs .

- Assay conditions: Varying pH or reducing agents (e.g., DTT) can modulate thiol-dependent activity. Orthogonal assays (e.g., SPR vs. enzymatic) are recommended to validate target engagement .

- Computational docking: Molecular dynamics simulations (e.g., using AutoDock Vina) can predict binding poses and explain discrepancies between in vitro and cellular activity .

Advanced: What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations: B3LYP/6-31G(d) models predict activation energies for substitution at the 2-chloro position, which is more reactive than the 5-fluoro site due to lower electron density .

- Frontier molecular orbital (FMO) analysis: Identifies nucleophilic attack sites by comparing LUMO distributions. For example, the LUMO of this compound is localized at C2, favoring SNAr reactions with amines .

- Solvent modeling: COSMO-RS simulations assess solvent effects on transition states, guiding solvent selection (e.g., acetonitrile vs. THF) .

Basic: What are the key considerations in designing in vitro biological assays for this compound?

Answer:

- Solubility: Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity. Pre-screen solubility via nephelometry in PBS (pH 7.4) .

- Stability: Monitor degradation via LC-MS over 24–72 hours, particularly for hydrolytically labile chloro substituents .

- Positive controls: Include known kinase inhibitors (e.g., gefitinib) for EGFR-targeted assays, as quinazoline derivatives often inhibit tyrosine kinases .

Advanced: How do substituents at the 6- and 7-positions influence the pharmacological profile of quinazolin-4-amine derivatives?

Answer:

- 6-Methoxy groups: Enhance blood-brain barrier penetration (logP ~2.5) but reduce metabolic stability (CYP3A4-mediated demethylation) .

- 7-Morpholinopropoxy chains: Improve aqueous solubility (logS > -4) and prolong half-life by reducing hepatic clearance .

- Comparative data: Derivatives with 4-fluorophenyl groups show 10-fold higher 5-HT3 receptor affinity (IC₅₀ = 12 nM) compared to non-fluorinated analogs .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to potential respiratory irritancy (similar to 5-amino-2-chloro-4-fluorobenzoic acid hazards) .

- Spill management: Neutralize with activated carbon; avoid water to prevent hydrolysis to toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。